molecular formula C15H24N2 B3108555 1-(4-Aminobutan-1-yl)-4-phenylpiperidine CAS No. 166809-08-1

1-(4-Aminobutan-1-yl)-4-phenylpiperidine

Cat. No. B3108555
M. Wt: 232.36 g/mol
InChI Key: RQFALOYUAYFHLY-UHFFFAOYSA-N
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Patent
US06593344B1

Procedure details

20 g (61.2 mmol) 2-[4-(4-phenyl-piperidin-1-yl)-butyl]-isoin-dolin-1,3-dione and 6.1 g (122.5 mmol) hydrazine hydrate are heated under reflux in 250 ml ethanol for 3 hours. The cooled solution is concentrated under vacuum and the residue is taken up in chloroform. The suspension is filtered and the residue is distributed between chloroform and 10% sodium hydroxide solution. The combined organic phases are dried over sodium sulfate and steam evaporated under vacuum until dry. The resin is further processed without further purification: Yield 11.7 g (82%).
Name
2-[4-(4-phenyl-piperidin-1-yl)-butyl]-isoin-dolin-1,3-dione
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>C(O)C>[C:1]1([CH:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])[CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
2-[4-(4-phenyl-piperidin-1-yl)-butyl]-isoin-dolin-1,3-dione
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCN(CC1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
6.1 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution is concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate and steam
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
The resin is further processed without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CCN(CC1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.